1-(2,5-Dioxopyrrolidin-1-yloxy)-4-((5-nitropyridin-2-yl)disulfanyl)-1-oxobutane-2-sulfonic acid
Overview
Description
1-(2,5-Dioxopyrrolidin-1-yloxy)-4-((5-nitropyridin-2-yl)disulfanyl)-1-oxobutane-2-sulfonic acid is a useful research compound. Its molecular formula is C13H13N3O9S3 and its molecular weight is 451.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-Dioxopyrrolidin-1-yloxy)-4-((5-nitropyridin-2-yl)disulfanyl)-1-oxobutane-2-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-Dioxopyrrolidin-1-yloxy)-4-((5-nitropyridin-2-yl)disulfanyl)-1-oxobutane-2-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Precursor Applications
- Precursor for Disubstituted Pyridines : The compound 5-nitropyridine-2-sulfonic acid, closely related to the requested chemical, serves as a precursor in synthesizing 2,5-disubstituted pyridines. This process involves selective oxidation and substitution reactions, showcasing its utility in creating diverse pyridine derivatives with potential applications in various fields including pharmaceuticals and materials science (Bakke et al., 2001).
Reactivity and Mechanism Studies
- Understanding Nitration Mechanisms : Investigations into the nitration of pyridine derivatives, like those structurally similar to the requested compound, provide insights into reaction mechanisms. These studies are crucial for understanding how different substituents and reaction conditions affect product formation, which is essential for developing more efficient synthetic routes in chemical research (Bakke & Ranes, 1997).
Applications in Sensing and Detection
- Fluorescent Chromism and Sensing : Compounds containing sulfonic acid groups, similar to the requested chemical, have been used in developing ESIPT (excited-state intramolecular proton transfer) fluorescent chromic molecules. These compounds can sense and respond to various organic bases and amines, making them potentially useful in detecting biologically important molecules (Nakane et al., 2018).
Antimicrobial and Antifungal Applications
- Antimicrobial and Antifungal Activity : Some pyridine derivatives demonstrate antimicrobial and antifungal activities. Research into these properties can lead to the development of new therapeutic agents or preservatives, especially in contexts where traditional antibiotics are less effective (Fadda et al., 2016).
Exploration of Biological Activities
- Investigating Carbonic Anhydrase Inhibition : Studies involving pyridine derivatives with sulfonic acid groups explore their effects on carbonic anhydrases, which are significant for understanding their potential as therapeutic agents in treating conditions like glaucoma or cancer (Tunca et al., 2020).
properties
IUPAC Name |
1-(2,5-dioxopyrrolidin-1-yl)oxy-4-[(5-nitropyridin-2-yl)disulfanyl]-1-oxobutane-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O9S3/c17-11-3-4-12(18)15(11)25-13(19)9(28(22,23)24)5-6-26-27-10-2-1-8(7-14-10)16(20)21/h1-2,7,9H,3-6H2,(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDVHPVQKVSTGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CCSSC2=NC=C(C=C2)[N+](=O)[O-])S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dioxopyrrolidin-1-yloxy)-4-((5-nitropyridin-2-yl)disulfanyl)-1-oxobutane-2-sulfonic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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